molecular formula C31H24N4O4 B4764368 1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B4764368
M. Wt: 516.5 g/mol
InChI Key: KFRSLURZGBXHIG-UHFFFAOYSA-N
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Description

1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloisoquinoline core, which is further substituted with benzyl, dimethoxy, nitrophenyl, and phenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted isoquinoline, followed by the introduction of the pyrazole ring through cyclization reactions. Key steps often include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reactions or other cyclization methods.

    Introduction of the Pyrazole Ring: This step may involve the use of hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Benzyl bromide (C6H5CH2Br), phenylboronic acid (C6H5B(OH)2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-7,8-dimethoxy-5-(4-aminophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline: Similar structure but with an amino group instead of a nitro group.

    1-benzyl-7,8-dimethoxy-5-(4-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-38-27-18-24-25(19-28(27)39-2)30(21-13-15-23(16-14-21)35(36)37)32-31-29(24)26(17-20-9-5-3-6-10-20)33-34(31)22-11-7-4-8-12-22/h3-16,18-19H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRSLURZGBXHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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